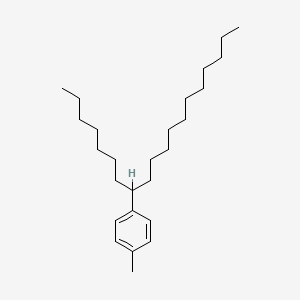

8-p-Tolylnonadecane

Description

Contextualizing Branched Hydrocarbons and Aromatic Alkyls in Chemical Science

Hydrocarbons, organic compounds composed entirely of hydrogen and carbon atoms, form the bedrock of organic chemistry. They are broadly classified into aliphatic and aromatic compounds. Aliphatic hydrocarbons can be straight-chain or branched, with the latter featuring carbon chains with one or more alkyl group attachments. This branching significantly influences the molecule's physical properties, such as its melting and boiling points, by altering its molecular geometry and surface area. escholarship.org

Aromatic alkyls, also known as alkylarenes, are a subclass of aromatic hydrocarbons where one or more hydrogen atoms of an aromatic ring are substituted with an alkyl group. dss.go.th The simplest example is toluene (B28343), where a methyl group is attached to a benzene (B151609) ring. The interplay between the aliphatic chain and the aromatic ring in these molecules gives rise to a combination of properties. The aromatic moiety imparts a degree of rigidity and specific reactivity, while the aliphatic chain influences properties like viscosity and solubility.

Significance of Long-Chain Aliphatic-Aromatic Compounds in Specialized Applications

Long-chain aliphatic-aromatic compounds, such as 8-p-Tolylnonadecane, are of particular interest in fields requiring fluids with specific thermal and rheological properties. Their molecular structure, combining a bulky aromatic group with a long, flexible aliphatic tail, makes them suitable for use as high-performance lubricants and traction fluids. escholarship.orgdss.go.th The aromatic core can provide thermal stability, while the long alkyl chain contributes to the desired viscosity characteristics. Research in tribology, the science of interacting surfaces in relative motion, often involves the study of such molecules to understand the relationship between molecular structure and performance in reducing friction and wear.

Historical Perspective on the Study of this compound and Related Molecular Systems

Scope and Objectives of Academic Inquiry into this compound

Academic research focused on this compound is primarily driven by the need to understand its fundamental physicochemical properties and how they relate to its potential applications. Key research objectives include the precise measurement and prediction of its viscosity, density, and thermal properties over a range of temperatures and pressures. dss.go.thchemeo.com Furthermore, studies often aim to elucidate the relationship between its specific isomeric structure—the attachment of a p-tolyl group at the 8th position of a nonadecane (B133392) chain—and its performance characteristics in lubricant formulations. escholarship.orgdss.go.th This involves both experimental measurements and, more recently, computational modeling to simulate its behavior at the molecular level. escholarship.org

Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C26H46 | chemeo.com | |

| Molecular Weight | 358.64 | g/mol | chemeo.com |

| CAS Number | 55191-36-1 | chemeo.com | |

| Enthalpy of Fusion (ΔfusH°) | 53.23 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 76.02 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 268.38 | kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -360.19 | kJ/mol | chemeo.com |

Synonyms for this compound

| Synonym |

| 8-(4-Tolyl)nonadecane |

| 8-(4'-Methylphenyl)nonadecane |

| 1-Methyl-4-(1'-n-heptyldodecyl)benzene |

| Benzene, 1-(1-heptyldodecyl)-4-methyl- |

Properties

CAS No. |

55191-36-1 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1-methyl-4-nonadecan-8-ylbenzene |

InChI |

InChI=1S/C26H46/c1-4-6-8-10-11-12-13-15-17-19-25(18-16-14-9-7-5-2)26-22-20-24(3)21-23-26/h20-23,25H,4-19H2,1-3H3 |

InChI Key |

OGAMHWGABJDLOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 P Tolylnonadecane

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ub.edu For 8-p-Tolylnonadecane, the most logical disconnection is at the aryl-alkyl C-C bond. This disconnection reveals two primary synthons: a p-tolyl cation (or its synthetic equivalent) and a nonadecane (B133392) anion (or its equivalent).

This leads to two main retrosynthetic pathways:

Pathway A: Electrophilic Aromatic Substitution. This pathway considers the toluene (B28343) ring as the nucleophile and a C19 alkyl chain as the electrophile. The key precursors would be toluene and a nonadecane derivative that can generate a carbocation or a related electrophilic species at the 8-position.

Pathway B: Nucleophilic Aromatic Substitution/Cross-Coupling. This pathway involves a p-tolyl electrophile and a C19 alkyl nucleophile. The precursors would be a p-substituted toluene (e.g., p-bromotoluene) and a nucleophilic nonadecane derivative (e.g., an organometallic reagent).

The choice of precursors is critical and depends on the chosen synthetic route. For instance, in a Friedel-Crafts approach, toluene and an appropriate 19-carbon alkylating agent would be the primary starting materials. For cross-coupling reactions, a halogenated toluene and a nonadecane-based organometallic reagent are required.

Alkylation Approaches for Aryl-Alkyl Bond Formation

The formation of the aryl-alkyl bond is the cornerstone of synthesizing this compound. This can be achieved through classical methods like Friedel-Crafts alkylation or more modern and often more selective cross-coupling reactions.

Friedel-Crafts alkylation is a classic method for forming C-C bonds to aromatic rings via electrophilic aromatic substitution. mt.com In the context of synthesizing this compound, this would typically involve the reaction of toluene with a long-chain alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.complymouth.ac.uk

The mechanism proceeds through the formation of a carbocation or a carbocation-like complex from the alkylating agent, which is then attacked by the electron-rich toluene ring. mt.comsaskoer.ca The methyl group on toluene is an ortho-, para-directing group, meaning the alkyl group will primarily add to the positions ortho or para to the methyl group. Due to steric hindrance, the para-substituted product, this compound, is generally favored.

Limitations of Friedel-Crafts Alkylation:

Despite its utility, Friedel-Crafts alkylation has several significant limitations:

Polyalkylation: The initial product, this compound, is more reactive than the starting material, toluene, because the long alkyl chain is also an activating group. This can lead to the addition of multiple nonadecane chains to the toluene ring, resulting in a mixture of products and lower yields of the desired mono-alkylated compound. saskoer.calibretexts.org

Carbocation Rearrangements: The use of primary or secondary alkyl halides can lead to carbocation rearrangements to form more stable carbocations. This can result in a mixture of isomers with the alkyl chain attached at different positions on the nonadecane backbone.

Harsh Reaction Conditions: The reaction often requires strong Lewis acids and can be difficult to control, sometimes leading to side reactions and decomposition of starting materials or products. plymouth.ac.uk

Modern palladium-catalyzed cross-coupling reactions offer a more controlled and selective alternative for forming the aryl-alkyl bond in this compound. sigmaaldrich.comcem.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. scielo.brlibretexts.org

Several cross-coupling reactions could be adapted for this synthesis:

Suzuki Coupling: This reaction involves the coupling of an aryl boronic acid or ester with an organic halide. For this compound, this could involve the reaction of p-tolylboronic acid with 8-bromononadecane in the presence of a palladium catalyst and a base.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. The synthesis could proceed via the reaction of p-tolylmagnesium bromide with 8-bromononadecane, catalyzed by a palladium or nickel complex. uh.edu

Negishi Coupling: This reaction employs an organozinc reagent. The synthesis could involve the coupling of a p-tolyl halide with an organozinc derivative of nonadecane, catalyzed by a palladium or nickel catalyst. scielo.bruh.edu

These cross-coupling methods generally offer higher selectivity and milder reaction conditions compared to Friedel-Crafts alkylation, minimizing side reactions like polyalkylation and rearrangements. sigmaaldrich.com

Stereoselective Synthesis of Chiral Analogues of this compound

The 8-position of the nonadecane chain in this compound is a chiral center. While many synthetic routes produce a racemic mixture (an equal mixture of both enantiomers), the development of stereoselective methods allows for the synthesis of specific enantiomers. This is particularly important in fields like materials science and pharmaceuticals, where the chirality of a molecule can significantly influence its properties and biological activity. wikipedia.org

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov In the context of synthesizing chiral analogues of this compound, a chiral palladium or nickel catalyst could be employed in a cross-coupling reaction. These catalysts typically consist of a metal center coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal, influencing the way the reactants bind and react, thereby favoring the formation of one enantiomer over the other. wikipedia.org

For example, a chiral version of a Kumada or Negishi coupling could be developed using a palladium catalyst with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. uh.edu

Another approach to stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants. This auxiliary directs the reaction to occur on one face of the molecule, leading to the formation of a specific diastereomer. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to the nonadecane precursor. For instance, a chiral alcohol could be used to form a chiral ester, which then undergoes a reaction to introduce the p-tolyl group. The stereochemistry of the final product is controlled by the steric and electronic properties of the chiral auxiliary. While effective, this method requires additional steps for the attachment and removal of the auxiliary. wikipedia.org

Olefin Metathesis and Related Polymerization Strategies for Nonadecane Scaffold Elaboration

The construction of the C19 alkyl chain (nonadecane) and its attachment to a p-tolyl group can be envisioned through several advanced synthetic strategies, with olefin metathesis standing out as a particularly powerful tool. apeiron-synthesis.commdpi.com Olefin metathesis involves the catalytically mediated redistribution of carbon-carbon double bonds, providing an efficient route to complex and long-chain alkenes. sigmaaldrich.com

Cross-metathesis (CM) is a key strategy that could be employed. This reaction joins two different olefins to create new, substituted olefins. sigmaaldrich.com A plausible route to an unsaturated precursor of this compound would involve the cross-metathesis of two smaller, more readily available olefins. For instance, the reaction between 1-octene (B94956) and 1-(p-tolyl)dodec-1-ene, in the presence of a suitable ruthenium or molybdenum catalyst, could form the desired C26 backbone. Subsequent hydrogenation of the resulting internal double bond would yield the final saturated compound. The development of highly efficient and functional-group-tolerant catalysts, such as Grubbs and Schrock catalysts, has made such transformations viable in complex organic synthesis. mdpi.comrsc.org

Ethenolysis, a specific type of cross-metathesis using ethylene (B1197577), can be used to shorten long alkyl chains derived from natural sources like plant oils, producing valuable terminal olefins. d-nb.infopsu.edu These terminal olefins can then serve as building blocks in further metathesis reactions or other coupling strategies to construct the nonadecane scaffold. For example, ethenolysis of methyl oleate (B1233923) produces 1-decene (B1663960) and methyl dec-9-enoate, both of which are precursors for further elaboration. d-nb.info

Related polymerization strategies, such as those used to create hyper-crosslinked polymers (HCPs), offer conceptual parallels. HCPs are often synthesized via Friedel–Crafts alkylation reactions using external crosslinkers, creating a rigid and porous network. rsc.org While not a direct synthesis of a discrete molecule like this compound, the underlying principle of forging numerous C-C bonds to build a large hydrocarbon framework is relevant. A one-pot tandem dehydrogenation/olefin-metathesis/hydrogenation sequence has also been demonstrated for preparing n-alkyl arenes directly from alkanes and ethylbenzene, showcasing the integration of multiple catalytic steps. researchgate.net

| Catalyst/Strategy | Description | Application in Long-Chain Synthesis | Reference |

|---|---|---|---|

| Grubbs Catalysts (Ru-based) | Ruthenium-based alkylidene complexes known for their stability and functional group tolerance. | Widely used for cross-metathesis, ring-closing metathesis, and ethenolysis of fatty acid esters and other long-chain olefins. | apeiron-synthesis.comsigmaaldrich.com |

| Schrock Catalysts (Mo-based) | Molybdenum-based alkylidene complexes characterized by high reactivity. | Effective for the metathesis of sterically demanding olefins, though often require inert atmosphere conditions. | rsc.org |

| Cross-Metathesis (CM) | Reaction between two different olefins to form new olefin products. | A primary method for coupling smaller olefin fragments to construct the nonadecane backbone attached to the aromatic ring. | mdpi.com |

| Ethenolysis | Cross-metathesis with ethylene to cleave internal double bonds, typically yielding terminal olefins. | Transforms long-chain unsaturated compounds from renewable sources (e.g., plant oils) into valuable, shorter terminal olefins for further synthesis. | d-nb.infopsu.edu |

Functionalization of Alkyl Chains and Aromatic Moieties for Subsequent Transformations

Once the this compound scaffold is synthesized, its chemical utility can be expanded through the selective functionalization of either the long alkyl chain or the aromatic tolyl group. Modern synthetic chemistry, particularly C-H activation, provides powerful methods for modifying such relatively inert hydrocarbon structures. acs.orgrutgers.edumt.com

Functionalization of the Aromatic Moiety: The p-tolyl group offers several sites for functionalization. The methyl group is a benzylic position, which is typically more reactive than other C-H bonds. It can be targeted for reactions such as halogenation or oxidation. For example, visible-light-driven, metal-free chlorination can selectively introduce a chlorine atom at the benzylic position. mdpi.com The aromatic ring itself can undergo further electrophilic substitution. However, Friedel-Crafts reactions on an already alkylated benzene (B151609) can be complex. acs.org More advanced C-H activation techniques using transition metal catalysts can offer higher regioselectivity. For instance, methods have been developed for the ortho- or meta-C-H functionalization of toluene derivatives, often using a directing group to guide the catalyst to the desired position. acs.org Computational and experimental studies have shown that even inorganic complexes can directly activate aromatic sp2 C-H bonds to induce oxidative functionalization, forming aryl esters. rsc.org

Functionalization of the Alkyl Chain: The nonadecane chain presents a significant challenge due to the presence of numerous, chemically similar secondary C(sp3)-H bonds. technion.ac.il Achieving site-selectivity along such a long chain is a major goal in synthetic chemistry. technion.ac.il One strategy involves introducing a double bond into the chain during synthesis, which can then be selectively functionalized. Hydroboration-isomerization, for example, can be used to move a double bond from an internal position to the terminal position of the alkyl chain, where it can be more easily converted into other functional groups like alcohols or halides. uantwerpen.be Direct C-H functionalization of alkanes, while difficult, is an area of active research. Catalytic borylation using rhodium or ruthenium complexes has shown promise for the terminal functionalization of alkanes. wikipedia.org For internal functionalization, strategies often rely on radical processes or catalysts that can differentiate between the various methylene (B1212753) groups, although this remains a formidable challenge. rutgers.edu

| Reaction Type | Reagents/Catalyst | Target Site | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Benzylic Chlorination | N,N-dichloroacetamide / Visible Light | Benzylic C-H (on tolyl group) | Chloride (-CH2Cl) | mdpi.com |

| Arene C-H Borylation | Rhodium or Ruthenium complexes, Bis(pinacolato)diboron | Aromatic C-H | Boronic Ester (-Bpin) | wikipedia.org |

| Directed ortho-C-H Olefination | Pd(II) catalyst, Directing Group | ortho-Aromatic C-H | Alkene | acs.org |

| Hydroboration-Isomerization | Borane reagents (e.g., BH3), followed by oxidation | Internal C=C on alkyl chain | Terminal Alcohol (-OH) | uantwerpen.be |

| Oxidative Functionalization | Sb(V) complexes | Aromatic C-H | Aryl Ester (-O-CO-R) | rsc.org |

Purification and Isolation Methodologies in Complex Hydrocarbon Synthesis

The synthesis of a complex, high-molecular-weight hydrocarbon like this compound invariably produces a mixture containing the desired product, isomers, unreacted starting materials, and catalyst residues. The isolation of the pure compound is therefore a critical and often challenging step. The similarity in physical properties (e.g., boiling point, solubility) between the target molecule and related hydrocarbon impurities necessitates the use of high-resolution separation techniques.

Preparative Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex hydrocarbon mixtures. tandfonline.comresearchgate.net This method can be scaled to handle multigram quantities. tandfonline.comresearchgate.net Separation is typically based on polarity. In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a nonpolar mobile phase (e.g., hexane). In this setup, saturated hydrocarbons (alkanes) elute first, followed by aromatic hydrocarbons, with more polar compounds being retained longer. tandfonline.comresearchgate.net This allows for the effective separation of the alkyl-aromatic this compound from any purely aliphatic or more polar byproducts. Open-column chromatography using silica gel is also a standard and scalable method for the initial purification of hydrocarbon fractions. ijper.orgijper.org

Distillation and Crystallization: While fractional distillation is a fundamental purification technique for liquids, its effectiveness diminishes for large molecules with very high boiling points and for separating isomers with close boiling points. acs.org Crystallization is a viable alternative if the target compound is a solid at room temperature and a suitable solvent can be found in which the impurities have different solubility profiles. ijper.org This method can be highly effective for obtaining materials of very high purity.

Specialized Separation Methods: For particularly challenging separations, more advanced methods can be employed. Molecular sieves or acid earths like montmorillonites can be used in percolation columns to trap impurities. google.com.pg These materials can separate compounds based on size, shape, or through specific interactions. An emerging technology involves the use of cyclodextrin-based metal-organic frameworks (CD-MOFs), which can separate alkylaromatic compounds from hydrocarbon mixtures through host-guest interactions within a crystalline framework. wipo.int

| Methodology | Separation Principle | Applicability to Complex Hydrocarbons | Reference |

|---|---|---|---|

| Preparative HPLC | Differential partitioning between stationary and mobile phases based on polarity. | Excellent for separating hydrocarbon classes (saturates, aromatics, polars). Can handle multigram quantities. | tandfonline.comresearchgate.net |

| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica, alumina) with elution by a liquid mobile phase. | Standard, scalable method for fractionating crude reaction mixtures. Widely used for isolating long-chain hydrocarbons. | ijper.orgijper.org |

| Fractional Distillation | Separation based on differences in boiling points. | Useful for removing lower-boiling starting materials but often ineffective for separating high-boiling isomers. | acs.org |

| Crystallization | Separation based on differences in solubility in a given solvent at varying temperatures. | Highly effective for purifying solid compounds to a high degree, provided a suitable solvent system is found. | ijper.org |

| Adsorption (Molecular Sieves/MOFs) | Selective trapping of molecules based on size, shape, or chemical affinity. | Advanced technique for highly selective separations, such as removing specific isomers or trace impurities. | google.com.pgwipo.int |

Advanced Spectroscopic and Structural Elucidation of 8 P Tolylnonadecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of 8-p-Tolylnonadecane, enabling the precise assignment of its regiochemistry (the position of the tolyl group on the nonadecane (B133392) chain) and, where applicable, its stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (δ 7.0-7.2 ppm) due to their distinct chemical environments. The methyl protons of the tolyl group exhibit a singlet at approximately 2.3 ppm. The aliphatic protons of the nonadecane chain present a more complex set of signals in the upfield region (δ 0.8-2.6 ppm). The benzylic proton at the C8 position, being adjacent to the aromatic ring, is shifted downfield relative to the other methylene (B1212753) protons and would likely appear as a multiplet. The terminal methyl groups of the nonadecane chain would resonate at the most upfield position, typically as a triplet around 0.9 ppm.

The ¹³C NMR spectrum offers a complementary view, with each unique carbon atom producing a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. libretexts.org Aromatic carbons of the p-tolyl ring would be observed in the range of 128-145 ppm. The carbon of the tolyl's methyl group would appear around 21 ppm. The aliphatic carbons of the nonadecane chain would span the region from approximately 14 ppm (terminal methyl groups) to around 45 ppm. The C8 carbon, directly attached to the aromatic ring, would be significantly deshielded compared to the other secondary carbons of the chain.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Table 1: Hypothetical ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 | d, J = 8.0 Hz | 2H | Ar-H (ortho to alkyl) |

| 7.05 | d, J = 8.0 Hz | 2H | Ar-H (meta to alkyl) |

| 2.55 | m | 1H | CH (8)-Ar |

| 2.32 | s | 3H | Ar-CH₃ |

| 1.58 | m | 2H | CH₂ (7) |

| 1.25 | br s | 28H | -(CH₂ )₁₄- |

| 0.88 | t, J = 7.0 Hz | 6H | CH₃ (1) and CH₃ (19) |

Table 2: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 142.5 | Ar-C (quaternary, attached to alkyl chain) |

| 135.0 | Ar-C (quaternary, attached to methyl group) |

| 129.0 | Ar-CH (ortho to alkyl) |

| 128.5 | Ar-CH (meta to alkyl) |

| 45.2 | C8 |

| 36.8 | C7 |

| 31.9 - 29.3 | C2-C6, C9-C18 |

| 22.7 | C1 and C19 (methylene adjacent to terminal methyl) |

| 21.0 | Ar-CH₃ |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.govcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.com For this compound, COSY would show correlations between the benzylic proton at C8 and the protons on the adjacent C7 and C9 carbons, confirming the position of the aromatic ring on the alkyl chain. It would also show correlations between adjacent methylene groups along the nonadecane chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu This powerful technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals from the 1D spectrum. emerypharma.com For instance, the proton signal at ~2.55 ppm would show a cross-peak with the carbon signal at ~45.2 ppm, confirming their direct bond at the C8 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show a correlation between the benzylic protons at C8 and the quaternary aromatic carbon attached to the alkyl chain, as well as with the aromatic carbons ortho to this position. The protons of the tolyl's methyl group would show a correlation to the quaternary aromatic carbon they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the molecule's conformation. youtube.com For this compound, NOESY could reveal through-space interactions between the benzylic protons at C8 and the ortho-protons of the tolyl ring, providing insights into the preferred rotational conformation around the C8-Aryl bond.

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is employed to study the structure and dynamics of materials in their solid phase, such as crystalline forms or aggregates. wikipedia.org For long-chain alkyl compounds like this compound, which may exhibit ordered packing in the solid state, ssNMR can provide information on intermolecular interactions and the conformation of the alkyl chains within a crystal lattice. researchgate.netacs.org The chemical shifts in ssNMR are influenced by the anisotropic nature of the solid state, and techniques like Magic Angle Spinning (MAS) are used to average these anisotropies and obtain higher resolution spectra.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation. wikipedia.orglabmanager.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion of this compound (C₂₆H₄₆). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.

Hypothetical HRMS Data for this compound:

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Formula |

|---|---|---|---|

| [M]⁺ | 358.35995 | 358.3601 | C₂₆H₄₆ |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnih.gov This technique is instrumental in determining the fragmentation pathways of a molecule, which in turn reveals structural details. For alkyl-substituted benzenes like this compound, characteristic fragmentation patterns are expected. jove.comwhitman.edu

A primary fragmentation pathway involves benzylic cleavage , where the bond between the C8 carbon and the rest of the alkyl chain breaks. This would lead to the formation of a stable benzyl-type cation. A prominent fragment would be the tropylium (B1234903) ion or a substituted tropylium ion, which is a common feature in the mass spectra of alkylbenzenes. jove.comscribd.com For this compound, cleavage at the benzylic position would likely result in a fragment with an m/z corresponding to the tolyl-substituted portion of the chain.

Another potential fragmentation mechanism for long-chain alkyl compounds is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen atom to an acceptor site, followed by cleavage of the beta-bond. scribd.com This rearrangement is common in compounds with sufficiently long alkyl chains. jove.com

Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound ([M]⁺ at m/z 358.4):

Table 4: Hypothetical Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|---|

| 358.4 | 203.2 | [C₁₅H₂₃]⁺ | Benzylic cleavage with loss of an undecyl radical |

| 358.4 | 105.1 | [C₈H₉]⁺ | Formation of methyltropylium ion |

| 358.4 | 91.1 | [C₇H₇]⁺ | Formation of tropylium ion |

Absence of Scientific Data on this compound Precludes Detailed Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information on the chemical compound this compound. This absence of published research, experimental data, and detailed spectroscopic analysis makes it impossible to construct the requested scientific article focusing on its advanced structural and spectroscopic elucidation.

The specific areas of investigation outlined in the user's request, including advanced ionization techniques, vibrational spectroscopy, X-ray diffraction, and chromatographic-spectroscopic coupling, require concrete experimental data that is not present in the public domain for this compound. Generating content on these topics for this particular molecule would be speculative and would not adhere to the standards of scientific accuracy.

While the individual techniques mentioned are standard in chemical analysis, their application and the resulting data are unique to the specific molecular structure of the compound being studied. Without any foundational research on this compound, a detailed and factual article as requested cannot be produced. Further research and publication by the scientific community would be required to enable such an analysis.

Computational Chemistry and Theoretical Modeling of 8 P Tolylnonadecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for probing the electronic makeup of molecules. wikipedia.org These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern a molecule's geometry, stability, and reactivity. wikipedia.orgyoutube.com

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its balance of accuracy and computational efficiency. numberanalytics.com For a molecule like 8-p-Tolylnonadecane, DFT is the method of choice for determining its most stable three-dimensional structure, a process known as geometry optimization. numberanalytics.comcore.ac.uk

The process begins with an initial guess of the molecular geometry. Through iterative calculations, DFT functionals (e.g., B3LYP, M05-2X) are used to calculate the electron density and the corresponding forces on each atom. researchgate.netresearchgate.net The atoms are then moved to new positions to minimize these forces, and the process is repeated until the structure reaches its lowest energy state, the optimized geometry. rice.edu From this, key energetic data, such as the total electronic energy and the energies of frontier molecular orbitals (HOMO and LUMO), can be extracted. These values are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions.

Illustrative Data: Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G) * Disclaimer: The following data is hypothetical and for illustrative purposes, representing typical values that would be obtained from such a calculation.

| Parameter | Value |

|---|---|

| Total Electronic Energy | -970.1234 Hartrees |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 1.15 eV |

| HOMO-LUMO Gap | 7.40 eV |

| Dipole Moment | 0.45 Debye |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a more accurate description of the electronic structure for certain properties. rsc.orgresearchgate.net

For this compound, ab initio calculations would be employed to refine the understanding of its electronic properties, such as ionization potential and electron affinity, which are often underestimated by standard DFT functionals. csic.es These high-accuracy calculations are particularly valuable for benchmarking the results from more computationally efficient methods and for studying specific phenomena like charge transfer. researchgate.netcsic.es Although applying high-level ab initio methods to the entire molecule is costly, they can be used on a model system (e.g., toluene (B28343) attached to a shorter alkyl chain) to derive insights applicable to the full structure. rsc.org

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

A significant strength of quantum chemical calculations is their ability to predict various types of spectra, which is invaluable for structure elucidation. mdpi.comtandfonline.com

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts. nih.gov For this compound, DFT calculations would predict distinct signals for the aromatic protons of the tolyl group, the unique methine proton at the C8 position, the various methylene (B1212753) groups in the long nonadecane (B133392) chain, and the terminal methyl groups. mdpi.comnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the prediction of an infrared (IR) spectrum, showing characteristic peaks for C-H stretching in the aromatic and aliphatic regions, C=C stretching in the benzene (B151609) ring, and various bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions between molecular orbitals. google.comrsc.org For this compound, this would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the tolyl group, helping to characterize its electronic absorption properties. google.com

Illustrative Data: Predicted Spectroscopic Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, representing typical values that would be obtained from such a calculation.

| Spectroscopy Type | Predicted Key Features | Value Range |

|---|---|---|

| ¹³C NMR | Aromatic Carbons | 125-145 ppm |

| Aliphatic Chain Carbons | 14-45 ppm | |

| ¹H NMR | Aromatic Protons | 7.0-7.3 ppm |

| Benzylic Proton (C8-H) | 2.5-2.8 ppm | |

| Alkyl Protons | 0.8-1.6 ppm | |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax (π-π* transition) | ~265 nm |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of many molecules over time. aston.ac.uk MD uses classical mechanics to simulate the movements of atoms and molecules, providing a dynamic picture of processes like conformational changes and phase transitions. aip.org

Force Field Development and Validation for Long-Chain Aromatic Hydrocarbons

The accuracy of an MD simulation is fundamentally dependent on its force field—a set of parameters and equations that define the potential energy of the system. ethz.ch For a molecule like this compound, a robust force field (e.g., CHARMM, AMBER, OPLS-AA) is required. nih.govnih.govchemrxiv.org These force fields model the bonded (bond stretching, angle bending, dihedral rotation) and non-bonded (van der Waals, electrostatic) interactions between atoms.

Developing or validating a force field for a specific class of molecules often involves parameterizing it against high-level quantum calculations or experimental data (like density and heat of vaporization) for smaller, representative compounds. ethz.ch For long-chain aromatic hydrocarbons, ensuring the force field accurately captures the flexibility of the alkyl chain and the non-bonded interactions of the aromatic ring is crucial for reliable simulations. nih.govnih.gov

Simulation of Phase Behavior and Orientational Order

With a validated force field, MD simulations can be used to explore the collective behavior of this compound molecules. nih.govresearchgate.net By simulating a system containing hundreds or thousands of these molecules at different temperatures and pressures, one can predict macroscopic properties and observe emergent behaviors.

The amphiphilic-like nature of this compound, with a rigid aromatic head and a long, flexible aliphatic tail, suggests it might exhibit interesting phase behavior, potentially forming ordered structures similar to liquid crystals. aip.orggefenol.esresearchgate.net MD simulations can track key parameters like the nematic order parameter, which quantifies the degree of alignment of the molecules. gefenol.esrsc.org This allows researchers to map out a phase diagram, identifying transition temperatures between solid, liquid, and potentially liquid crystalline phases. gefenol.esrsc.org Such simulations provide unparalleled insight into how molecular architecture dictates the macroscopic properties of a material. scispace.comnasa.gov

Analysis of Molecular Aggregation and Self-Assembly

Molecular self-assembly is the process by which molecules spontaneously form ordered structures through noncovalent interactions. pku.edu.cnnih.gov This phenomenon is central to many processes in materials science and biology. nih.gov The structure of this compound, which features a polar aromatic head (the p-tolyl group) and a long non-polar aliphatic tail (the nonadecane chain), classifies it as an amphiphilic molecule. This dual nature is a primary driver for self-assembly. mdpi.com

In polar environments, the hydrophobic nonadecane tails have a strong tendency to avoid contact with the solvent, while the tolyl groups can engage in different interactions. mdpi.com This can lead to the formation of various aggregated structures, such as micelles or other complex assemblies, where the hydrophobic tails are shielded from the polar medium. mdpi.com The specific morphology of these aggregates is influenced by factors like concentration, temperature, and the nature of the solvent. The long alkyl chain, in particular, has a strong tendency to self-assemble via zigzag packing. pku.edu.cn

Computational techniques like Brownian dynamics (BD) can be employed to simulate the process of self-assembly. nih.gov In a BD model, individual molecules diffuse and interact in a simulated three-dimensional space, allowing researchers to observe the gradual agglomeration of particles and predict the most likely aggregated structures. nih.gov The study of such phenomena can proceed by analyzing either random or sequential aggregation pathways, with sequential addition often being the more entropically favored route for linear polymer formation. aps.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. researchgate.net This data-driven approach is particularly valuable in fields like lubricant design, where it can accelerate the development of new formulations by predicting their performance before synthesis. mdpi.comencyclopedia.pub For a molecule like this compound, QSPR can be used to forecast key lubricant properties such as viscosity, pour point, and thermal stability.

The foundation of any QSPR model is the numerical representation of the molecular structure using "descriptors". nih.gov These descriptors are calculated values that encode different aspects of a molecule's size, shape, and electronic nature. nih.gov The selection of relevant descriptors is a critical step, as the quality of the model depends directly on them. nih.govfrontiersin.org

For this compound, a variety of descriptors would be calculated to capture its distinct structural features:

1D Descriptors : These include basic properties like molecular weight and atom counts.

2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), which describe atomic connectivity and branching. mdpi.com

3D Descriptors : These relate to the molecule's spatial arrangement, including properties like molecular volume and surface area.

Electronic Descriptors : These quantify the electronic structure, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Methods like stepwise regression or heuristic methods are often used to select the most influential descriptors from a large pool, ensuring that the final model is both accurate and interpretable. mdpi.comresearchgate.net

| Structural | Rotatable Bond Count | Molecular flexibility, which influences properties like viscosity. |

Once descriptors are selected, machine learning (ML) algorithms are used to build the predictive model. These algorithms are adept at identifying complex, non-linear relationships between the structural descriptors (input) and the chemical properties (output). mdpi.com In the context of lubricant science, various ML models have been successfully applied to predict performance with high accuracy. encyclopedia.pubacs.org

Commonly used algorithms include:

Artificial Neural Networks (ANN) : Inspired by biological neural networks, ANNs are powerful tools for modeling complex relationships in large datasets. mdpi.commdpi.com

Support Vector Machines (SVM) : SVMs are effective for both classification and regression tasks and work by mapping input data into a higher-dimensional space to find an optimal separating hyperplane. mdpi.comacs.org

Random Forest (RF) : This is an ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control for over-fitting. acs.org

Radial Basis Function (RBF) Networks : A type of ANN that has shown excellent performance in predicting pollutant concentrations in lubricant oils. mdpi.com

The choice of algorithm can depend on the size and complexity of the dataset and the specific property being modeled. frontiersin.org

Table 2: Machine Learning Algorithms in Lubricant QSPR

| Algorithm | Description | Application in Lubrication Science |

|---|---|---|

| Artificial Neural Network (ANN) | A computational model that simulates the structure of biological neural networks to find patterns in data. mdpi.com | Predicting lubricant performance parameters like friction and wear. machinerylubrication.com |

| Support Vector Machine (SVM) | A supervised learning model that uses a kernel function to map data to a higher dimension for regression or classification. mdpi.com | Predicting lubricant properties such as viscosity and wear under various conditions. mdpi.com |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees during training for improved accuracy. acs.org | Used in tasks like regression and classification to predict tribological performance. acs.org |

| Radial Basis Function (RBF) | A type of neural network that uses radial basis functions as activation functions, noted for good performance. | Shown to have high accuracy (R² = 0.99) in predicting properties of engine oil. mdpi.com |

The ultimate goal of QSPR in this context is to establish a clear and predictive link between the molecular structure of a compound like this compound and its functional properties as a lubricant. google.com Well-known structure-property relationships guide this process. google.com

For this compound, the key structural features are the long, flexible nonadecane chain and the rigid, bulky p-tolyl group.

The Nonadecane Chain : The length and linearity of the alkyl chain are primary determinants of viscosity. Longer chains generally lead to higher viscosity. The flexibility of this chain also influences the pour point, the lowest temperature at which the oil flows.

The p-Tolyl Group : The presence of the aromatic ring adds thermal and oxidative stability to the molecule compared to a purely aliphatic hydrocarbon. The bulky nature of the tolyl group can also affect how the molecules pack together, influencing properties like viscosity index and film-forming capability under pressure.

By correlating these structural features (represented by the descriptors) with experimentally measured lubricant properties, QSPR models can provide a theoretical basis for how molecular architecture dictates performance. mdpi.commdpi.com This allows for the computer-aided design of new lubricant additives with enhanced properties. researchgate.netmdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Because of its long and flexible nonadecane chain, this compound can adopt a vast number of different conformations. Each of these conformations has an associated potential energy, and the collection of all possible conformations and their energies defines the molecule's "energy landscape". biorxiv.org

The energy landscape is a multi-dimensional surface with valleys corresponding to stable, low-energy conformations (local minima) and peaks corresponding to high-energy transition states. nih.gov Understanding this landscape is crucial, as the macroscopic properties of a substance are an average of the properties of its most populated conformations.

For this compound, a conformational analysis would involve:

Identifying Rotatable Bonds : The primary sources of conformational flexibility are the carbon-carbon single bonds in the nonadecane chain.

Characterizing Conformations : Key dihedral angles would be analyzed to identify staggered (lower energy) and eclipsed (higher energy) arrangements. youtube.com Within the staggered forms, distinctions are made between anti conformations (where large groups are 180° apart, representing the lowest energy state) and gauche conformations (where large groups are adjacent, leading to slightly higher energy). youtube.com

Mapping the Energy Landscape : Computational methods are used to systematically rotate bonds and calculate the energy of the resulting structure, thereby mapping the landscape and identifying the most stable conformations. biorxiv.org This analysis reveals the energetically favored shapes of the molecule, which in turn dictate how it packs in a liquid and interacts with surfaces. nih.gov

| Energy Landscape | A map of the potential energy of a molecule as a function of its conformational coordinates. biorxiv.orgnih.gov | Provides a complete picture of the molecule's flexibility and the relative probabilities of its various shapes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butane |

Reactivity, Derivatization, and Transformation Pathways of 8 P Tolylnonadecane

Aliphatic Chain Functionalization Reactions

The nonadecane (B133392) chain of 8-p-tolylnonadecane offers multiple sites for functionalization. Reactions can be directed towards specific positions on the chain, although selectivity can be a challenge due to the number of secondary carbons.

The aliphatic chain of this compound can undergo selective oxidation to introduce oxygen-containing functional groups. The position of oxidation is influenced by the directing effect of the aromatic ring and the inherent reactivity of the C-H bonds.

The benzylic position (C-8) is particularly susceptible to oxidation due to the resonance stabilization of the resulting radical or cationic intermediates. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the alkyl chain at the benzylic position to yield p-toluic acid. However, milder and more selective methods can achieve partial oxidation. For instance, catalytic oxidation using chromium-based catalysts in the presence of organic hydroperoxides can convert alkanes to a mixture of corresponding alcohols and ketones. google.com This could potentially yield a mixture of octadecan-8-one, 1-(p-tolyl) and 8-(p-tolyl)nonadecan-8-ol. The oxidation of alkanes can be viewed as moving up an "oxidation ladder," from alkane to alcohol to aldehyde/ketone, and finally to a carboxylic acid. masterorganicchemistry.com

Reduction methodologies are typically employed after the introduction of unsaturation or oxygen-containing functional groups. For example, if an alkene is formed within the nonadecane chain, it can be reduced back to an alkane via catalytic hydrogenation.

| Oxidation Method | Reagents | Potential Products from this compound |

| Strong Oxidation | KMnO₄, H⁺ | p-Toluic acid |

| Catalytic Oxidation | t-Butyl hydroperoxide, Chromium acetylacetonate | 8-(p-tolyl)nonadecan-8-ol, Octadecan-8-one, 1-(p-tolyl) |

Halogenation of the aliphatic chain of this compound can be achieved through free-radical mechanisms. The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.comchemistrysteps.com In the case of this compound, the benzylic position (C-8) is the most reactive site for radical halogenation due to the resonance stabilization of the benzylic radical. youtube.com

N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides is a highly selective reagent for benzylic bromination. masterorganicchemistry.comlibretexts.org This reaction would be expected to yield 8-bromo-8-p-tolylnonadecane as the major product. Chlorination is generally less selective than bromination. chemistrysteps.com

Once halogenated, the resulting alkyl halide can undergo nucleophilic substitution reactions. The mechanism of substitution (SN1 or SN2) is influenced by the structure of the alkyl halide. For a secondary benzylic halide like 8-bromo-8-p-tolylnonadecane, both SN1 and SN2 pathways are possible, often leading to a mixture of products and competing elimination reactions. msu.edu A variety of nucleophiles can be used to introduce different functional groups.

| Reaction | Reagents | Major Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 8-bromo-8-p-tolylnonadecane |

| Nucleophilic Substitution | NaOH | 8-(p-tolyl)nonadecan-8-ol |

| Nucleophilic Substitution | NaCN | 8-(p-tolyl)nonadecane-8-carbonitrile |

Olefins can be formed from functionalized this compound, primarily through elimination reactions of alkyl halides. byjus.com Treatment of 8-bromo-8-p-tolylnonadecane with a strong, non-nucleophilic base would favor an E2 elimination mechanism. lumenlearning.com Due to the presence of hydrogens on adjacent carbons (C-7 and C-9), a mixture of alkene isomers is expected, with the more substituted (and thus more stable) alkene being the major product according to Zaitsev's rule. msu.edu

Intramolecular cyclization reactions are also a possibility, particularly through Friedel-Crafts type reactions. masterorganicchemistry.com For example, if the nonadecane chain is first oxidized to a carboxylic acid at a suitable position, subsequent intramolecular Friedel-Crafts acylation could lead to the formation of a new ring fused to the tolyl group. The success of such a cyclization depends on the chain length and the reaction conditions, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com

Aromatic Ring Modification and Electrophilic/Nucleophilic Substitution Patterns

The p-tolyl group in this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The existing methyl and the long alkyl (nonadecanyl) groups are both electron-donating and act as ortho, para-directors. savemyexams.comlibretexts.org

Nitration of this compound would involve treatment with a mixture of nitric acid and sulfuric acid. The methyl and the nonadecanyl groups will direct the incoming nitro group to the positions ortho to them. Given that the para position is already occupied, nitration will occur at the positions ortho to the methyl and nonadecanyl groups. This would result in the formation of 8-(2-nitro-4-methylphenyl)nonadecane and 8-(3-nitro-4-methylphenyl)nonadecane. The exact ratio of these isomers would depend on the steric hindrance posed by the long alkyl chain.

Sulfonation, typically carried out with fuming sulfuric acid, would follow a similar regioselectivity. The sulfonic acid group would be introduced at the positions ortho to the existing alkyl groups. For p-xylene, sulfonation occurs at the 2-position. researchgate.net By analogy, the major product for this compound would be 2-(8-nonadecanyl)-5-methylbenzenesulfonic acid.

| Electrophilic Substitution | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 8-(2-nitro-4-methylphenyl)nonadecane, 8-(3-nitro-4-methylphenyl)nonadecane |

| Sulfonation | H₂SO₄, SO₃ | 2-(8-nonadecanyl)-5-methylbenzenesulfonic acid |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.casemanticscholar.org In this compound, the methyl and alkyl groups themselves are not strong DMGs. However, if a suitable DMG were introduced onto the aromatic ring, this strategy could be employed for highly selective ortho-functionalization. For instance, if the methyl group were oxidized to a carboxylic acid and then converted to an amide, this amide group would be a potent DMG. Subsequent treatment with an alkyllithium reagent would lead to lithiation at the position ortho to the amide, allowing for the introduction of a wide range of electrophiles at that specific site.

Palladium-Catalyzed Coupling Reactions for Further Arylation

Palladium-catalyzed cross-coupling reactions represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. In the context of this compound, these methodologies could be hypothetically employed to introduce additional aryl groups onto the existing tolyl moiety, leading to the formation of more complex polyaromatic structures. The direct arylation of the tolyl group in this compound is a plausible transformation, leveraging C-H activation strategies that have been successfully applied to simpler arenes. researchgate.netrsc.org

Significant progress has been made in the direct arylation of simple arenes, with various catalyst systems developed for both intramolecular and intermolecular reactions. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an arene that possesses an activatable C-H bond. In the case of this compound, the tolyl ring presents several C-H bonds that could potentially undergo arylation. The regioselectivity of such a reaction would be influenced by steric and electronic factors. The position ortho to the long nonadecane chain might be sterically hindered, potentially favoring arylation at the positions meta or para to the alkyl group.

The general mechanism for palladium-catalyzed direct arylation often involves a catalytic cycle that includes C-H activation, oxidative addition, and reductive elimination steps. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.gov Palladium pincer complexes, for instance, have demonstrated high catalytic activity in direct arylation reactions, sometimes operating at lower catalyst loadings. nih.gov

Below is a hypothetical data table illustrating potential outcomes of a palladium-catalyzed direct arylation of this compound with a generic aryl bromide (Ar-Br), based on general principles observed in similar reactions.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Bis-aryl Product (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene (B28343) | 110 | 65 |

| 2 | PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | DMAc | 120 | 78 |

| 3 | Pd(dba)₂ | SPhos | KOAc | Dioxane | 100 | 85 |

This table is illustrative and based on general knowledge of palladium-catalyzed reactions, not on experimental data for this compound.

Stereoselective Transformations at Chiral Centers

The this compound molecule possesses a single chiral center at the carbon atom where the tolyl group is attached to the nonadecane chain (C8). This stereocenter means the compound can exist as two enantiomers, (R)-8-p-tolylnonadecane and (S)-8-p-tolylnonadecane. Stereoselective transformations targeting this chiral center, or reactions influenced by its stereochemistry, are of significant interest in asymmetric synthesis.

While specific stereoselective transformations for this compound are not documented in the provided search results, general principles of stereoselective synthesis can be applied. For instance, if one were to synthesize this compound enantioselectively, methods such as asymmetric alkylation or enantioselective cross-coupling reactions could be employed.

Furthermore, the existing chiral center at C8 can direct the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective synthesis. For example, the introduction of a new functional group along the nonadecane chain could be influenced by the stereochemistry at C8, leading to a preference for one diastereomer over another.

Hypothetical stereoselective reactions involving the chiral center of this compound are presented in the table below. These are based on well-established asymmetric transformations in organic synthesis.

| Transformation | Reagent/Catalyst | Potential Outcome |

| Asymmetric Oxidation of Benzylic C-H bond | Chiral Catalyst (e.g., chiral manganese salen complex) + Oxidant | Enantioselective formation of a tertiary alcohol at C8 |

| Diastereoselective Functionalization of Alkyl Chain | Directed metalation-alkylation | Introduction of a new substituent with controlled stereochemistry relative to C8 |

| Kinetic Resolution | Chiral lipase-mediated acylation | Separation of a racemic mixture of this compound into its enantiomers |

This table presents theoretical applications of stereoselective methods to this compound.

Degradation Pathways and Stability Studies in Varied Chemical Environments

The environmental fate and persistence of long-chain alkylbenzenes like this compound are of interest due to their structural similarity to components of some industrial products. Stability studies and an understanding of degradation pathways are crucial in this regard. While no specific studies on this compound were found, the degradation of similar molecules, such as linear alkylbenzene sulfonates (LAS), provides a well-studied model. researchgate.net

The biodegradation of long-chain alkylbenzenes typically initiates with the oxidation of the alkyl chain. nih.gov One common pathway involves the terminal oxidation of the alkyl chain's methyl group to a carboxylic acid, followed by a sequence of β-oxidation steps. nih.gov This process shortens the alkyl chain two carbons at a time. For this compound, this would lead to a series of intermediates with progressively shorter alkyl chains.

Another potential point of oxidative attack is the benzylic position (C8). Oxidation at this position could lead to the formation of an alcohol, which could be further oxidized to a ketone. youtube.com Cleavage of the C-C bond at the benzylic position could also occur, leading to the formation of benzoic acid or its derivatives. youtube.com

The aromatic tolyl ring can also be a site of degradation, although it is generally more resistant to microbial attack than the alkyl chain. asm.org Ring hydroxylation followed by cleavage is a common pathway for the degradation of aromatic compounds. asm.org

The stability of this compound in varied chemical environments would depend on factors such as pH, temperature, and the presence of oxidizing or reducing agents. Under strongly acidic or basic conditions, or in the presence of strong oxidants, the molecule would be expected to degrade.

The following table outlines potential degradation products of this compound based on known degradation pathways of similar compounds.

| Degradation Pathway | Key Intermediates/Products |

| Terminal Alkyl Chain Oxidation & β-Oxidation | p-Tolylheptadecanoic acid, p-Tolylpentadecanoic acid, etc. |

| Benzylic Oxidation | 8-Hydroxy-8-p-tolylnonadecane, 8-Oxo-8-p-tolylnonadecane |

| Aromatic Ring Cleavage | Various aliphatic and dicarboxylic acids |

Applications and Role As a Model Compound in Materials Science and Engineering

Exploration as a Model Hydrocarbon in Tribological Studies

Tribology, the science of interacting surfaces in relative motion, benefits from the study of model compounds like 8-p-Tolylnonadecane to elucidate the underlying mechanisms of friction, wear, and lubrication.

Structural Basis for Lubricating Properties

The lubricating properties of a hydrocarbon are intrinsically linked to its molecular structure. For long-chain alkyl aromatic compounds such as this compound, the combination of the aromatic ring and the long alkyl chain is key. The long aliphatic chain is responsible for providing a fluid film that can separate moving surfaces, a fundamental aspect of hydrodynamic lubrication wikipedia.orgwikipedia.orgmdpi.com. The flexibility of this chain allows it to adapt to the space between surfaces.

The aromatic tolyl group, being bulkier and more rigid than the aliphatic chain, can influence the orientation of the molecules at a surface. It is conceptualized that under boundary lubrication conditions, where the fluid film is thin and asperity contacts can occur, the aromatic groups may adsorb onto metal surfaces semanticscholar.org. This adsorption can form a protective layer that helps to reduce direct metal-to-metal contact, thereby minimizing friction and wear semanticscholar.orgresearchgate.netnih.gov. The effectiveness of this protective layer is influenced by the length of the alkyl chain, with longer chains generally providing better tribological performance semanticscholar.orgresearchgate.netnih.govnih.gov.

Investigation of Viscosity and Density Relationships via QSPR (Quantitative Structure-Property Relationship)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical properties acs.orgresearchgate.netmdpi.commdpi.com. For lubricants, viscosity and density are critical parameters, and QSPR offers a theoretical means to predict these properties from molecular descriptors.

A hypothetical QSPR study for this compound and similar alkyl aromatic hydrocarbons would involve calculating a series of molecular descriptors that quantify different aspects of their structure. These descriptors could then be used to build a regression model to predict viscosity and density.

Conceptual Data for a QSPR Study of Alkyl Aromatic Hydrocarbons

| Descriptor Type | Example Descriptors | Relevance to Viscosity and Density |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe molecular size, shape, and branching, which influence intermolecular forces and thus flow properties. |

| Geometrical | Molecular surface area, molecular volume | Relate to the space occupied by the molecule and its potential for interaction with neighboring molecules. |

| Quantum Chemical | Dipole moment, HOMO/LUMO energies | Provide insight into the electronic distribution and polarizability of the molecule, affecting intermolecular attractions. |

| Constitutional | Molecular weight, number of aromatic rings, number of carbon atoms in alkyl chains | Basic structural features that are fundamentally related to mass and size, and therefore to density and viscosity. |

Such QSPR models have been successfully developed for various classes of hydrocarbons to predict their viscosity at different temperatures acs.orgresearchgate.net. These models are valuable tools in the rational design of new lubricant molecules with desired viscosity and density profiles mdpi.com.

Role in Synthetic Base Oil Formulations (Conceptual)

Synthetic base oils are man-made lubricants designed to have superior performance characteristics compared to conventional mineral oils precisionlubrication.com. Alkylated aromatics, the class of compounds to which this compound belongs, are a type of synthetic base oil stle.org. These fluids are known for their good thermal and oxidative stability, as well as their ability to solubilize additives stle.orgintekneia.mx.

Conceptually, a compound like this compound could serve as a component in synthetic base oil formulations. Its long alkyl chain would contribute to a favorable viscosity index, meaning its viscosity changes less with temperature compared to less complex hydrocarbons. The aromatic ring enhances thermal stability and can improve the solvency of the base oil, which is crucial for dissolving performance-enhancing additives stle.org. The combination of these properties makes long-chain alkyl aromatics attractive for formulating high-performance lubricants for demanding applications bobistheoilguy.comexxonmobilchemical.com.

Interfacial Phenomena and Wetting Behavior Research

The behavior of a liquid at an interface, such as between the liquid and a solid surface, is critical in many applications, including lubrication.

Surface Tension and Adsorption Studies

Surface tension is a measure of the cohesive energy present at the interface of a liquid. It is a property that influences droplet formation, wetting, and foaming. For hydrocarbons, surface tension is a result of the van der Waals forces between molecules. A single experimental value for the surface tension of this compound has been reported in the literature.

Reported Surface Tension of this compound

| Compound | Surface Tension (dynes/cm) |

|---|

Adsorption at liquid-solid interfaces is another important phenomenon. In the context of lubrication, the adsorption of lubricant molecules onto a metal surface can form a protective film that reduces friction and wear, particularly under boundary lubrication conditions semanticscholar.org. The aromatic portion of this compound is expected to have a stronger affinity for metal surfaces compared to the aliphatic chain, potentially leading to preferential adsorption of the tolyl group.

Contact Angle Measurement Principles for Liquid-Solid Interfaces

The wetting behavior of a liquid on a solid surface is quantified by the contact angle. A low contact angle indicates good wetting, where the liquid spreads over the surface, while a high contact angle signifies poor wetting, where the liquid beads up to form droplets. The contact angle is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases.

While no specific contact angle measurements for this compound on any solid surface have been found in the reviewed literature, the principles of contact angle measurement can be applied to understand its expected behavior. For a non-polar liquid like this compound on a high-energy surface such as a metal, a relatively low contact angle would be expected, indicating good wetting ntnu.noohio.edumdpi.commdpi.comresearchgate.net. This is because the adhesive forces between the hydrocarbon and the metal surface are significant.

The measurement of contact angles is a valuable tool for assessing the potential of a lubricant to form a continuous film on a surface, which is essential for effective lubrication ntnu.noresearchgate.net.

Molecular Interactions at Material Surfaces

The structure of this compound, featuring a long nonadecane (B133392) chain and a tolyl group, dictates its behavior at material surfaces. The aliphatic chain exhibits strong van der Waals forces, promoting adsorption onto hydrophobic surfaces. nih.gov The orientation of the alkyl chains is influenced by the substrate, often aligning with the lattice structure of materials like highly oriented pyrolytic graphite (HOPG). nih.gov

The presence of the tolyl (methylbenzene) group introduces additional interactions. The aromatic ring can engage in π-π stacking with other aromatic molecules or surfaces, influencing the packing and ordering of molecular layers. The methyl group on the benzene (B151609) ring can also subtly alter the electronic properties and steric hindrance at the interface compared to a simple phenyl group.

Research on similar long-chain alkylbenzenes has shown that the interplay between the alkyl chain and the aromatic ring governs the formation of self-assembled monolayers. These organized structures are crucial in applications such as lubrication, corrosion inhibition, and surface functionalization. The specific position of the tolyl group on the nonadecane chain (at the 8th carbon) in this compound would create a specific stereochemical configuration that could influence the packing density and tilt angle of the molecules in a monolayer.

Table 1: Intermolecular Forces in this compound Adsorption

| Interaction Type | Interacting Moiety | Significance at Surfaces |

|---|---|---|

| Van der Waals Forces | Nonadecane chain | Primary driving force for adsorption on nonpolar surfaces. |

| π-π Stacking | Tolyl group | Influences molecular packing and orientation on aromatic surfaces. |

Polymer Science: Incorporation into Specialty Polymers or as a Polymer Side Chain

The unique combination of a long aliphatic chain and an aromatic group makes structures like this compound valuable for modifying polymer properties.

Influence of Long-Chain Aromatic Structures on Polymer Properties

Incorporating bulky and long side chains, such as the 8-p-tolylnonadecyl group, into a polymer backbone can significantly alter its physical and chemical properties. The long aliphatic portion can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature (Tg) of the polymer. researchgate.net This can impart elastomeric or tough and flexible properties to otherwise rigid polymers. nih.gov

The aromatic tolyl group, on the other hand, can enhance thermal stability and influence the polymer's solubility in organic solvents. nih.gov The presence of aromatic side chains can also affect the intermolecular forces between polymer chains, potentially disrupting crystallinity and leading to more amorphous materials with improved processability. researchgate.net The balance between the flexible aliphatic chain and the more rigid aromatic group allows for the fine-tuning of mechanical and thermal properties in specialty polymers. For instance, in polyimides, the introduction of long alkyl side chains has been shown to improve solubility and flexibility, albeit sometimes at the cost of tensile strength. nih.gov

Table 2: Predicted Effects of 8-p-Tolylnonadecyl Side Chains on Polymer Properties

| Polymer Property | Influence of Side Chain | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | The long aliphatic chain increases free volume and chain mobility. |

| Solubility | Increase in nonpolar solvents | The hydrophobic nonadecane chain enhances solubility in hydrocarbon-based solvents. |

| Crystallinity | Decrease | The bulky side group disrupts regular polymer chain packing. |

| Thermal Stability | Potential Increase | The aromatic tolyl group can enhance thermal resistance. |

Monomer Synthesis for Hydrocarbon-Based Polymers

To incorporate the 8-p-tolylnonadecyl moiety into a polymer, it would first need to be part of a polymerizable monomer. A common strategy for creating such hydrocarbon-based monomers is to introduce a vinyl group or other polymerizable functionality onto the aromatic ring. For example, a vinyl group could be introduced to the tolyl ring of this compound to create a styrene-like monomer.

The synthesis of such a monomer would likely involve a multi-step process. One possible route is the Friedel-Crafts alkylation of toluene (B28343) with an appropriate nonadecene isomer to form this compound. wikipedia.org Following this, a functional group that can be converted to a vinyl group would be introduced to the aromatic ring. This monomer could then be polymerized, or copolymerized with other monomers like styrene or ethylene (B1197577), using standard polymerization techniques such as cationic polymerization to produce a specialty polymer with long hydrocarbon side chains. britannica.com

Role in Non-Aqueous Solvent Systems and Emulsion Stabilization

Long-chain alkylbenzenes are known for their utility in non-aqueous systems and as components in surfactant formulations for emulsion stabilization.

Due to its predominantly nonpolar structure, this compound would be highly soluble in non-aqueous solvents like hydrocarbons and chlorinated solvents. It could function as a specialty solvent or a component in solvent mixtures where high boiling points and specific solvency characteristics are required.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Toluene |

| Benzene |

| Styrene |

Advanced Analytical Methodologies for Detection, Identification, and Quantification of 8 P Tolylnonadecane

Chromatographic Separations for Complex Matrices

Chromatographic techniques are fundamental for the separation of 8-p-Tolylnonadecane from intricate mixtures like crude oil fractions or environmental samples. The choice of method depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) with High-Resolution Columns

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The use of high-resolution capillary columns is essential for separating complex hydrocarbon mixtures. acs.org

For the analysis of long-chain alkylbenzenes, a class of compounds to which this compound belongs, columns with a non-polar stationary phase, such as a DB-5, are commonly employed. usgs.gov These columns separate compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase. A typical temperature program for such an analysis would start at a moderate temperature and gradually ramp up to a higher temperature to ensure the elution of high-boiling point compounds like this compound. sccwrp.org

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Setting |

|---|---|